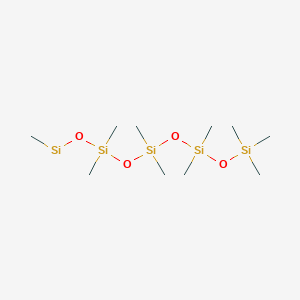
Decamethylpentasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decamethylpentasiloxane is an organosilicon compound with the chemical formula C10H30O5Si5. It is a colorless and odorless liquid that is slightly volatile. This compound is classified as a cyclomethicone and is commonly used in various cosmetic and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decamethylpentasiloxane is commercially produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, the cyclic siloxanes, including this compound, can be removed by distillation .
Industrial Production Methods
The industrial production of this compound involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired cyclic siloxanes. This process is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Decamethylpentasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various substituted siloxanes .
Scientific Research Applications
Decamethylpentasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its unique properties and interactions with biological molecules.
Medicine: this compound is used in the formulation of medical devices and drug delivery systems.
Industry: It is widely used in the cosmetics industry, particularly in products like deodorants, sunblocks, hair sprays, and skin care products. .
Mechanism of Action
The mechanism by which decamethylpentasiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, influencing their function and activity. This interaction can lead to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different molecular structure.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness
Decamethylpentasiloxane is unique due to its larger ring structure, which provides it with different physical and chemical properties compared to smaller cyclic siloxanes. This uniqueness makes it particularly useful in specific applications where its properties are advantageous .
Properties
Molecular Formula |
C10H30O4Si5 |
|---|---|
Molecular Weight |
354.77 g/mol |
InChI |
InChI=1S/C10H30O4Si5/c1-15-11-17(5,6)13-19(9,10)14-18(7,8)12-16(2,3)4/h1-10H3 |
InChI Key |
LDWCWRUTFBOGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















